3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Fragment-based drug discovery Lipophilic ligand efficiency Physicochemical property optimisation

Late-stage diversification of triazolopyrazine cores is hindered with non-halogenated or chloro-analogues. This compound solves that with a meta-bromine handle for Pd-catalyzed cross-coupling: • Enables Suzuki-Miyaura, Sonogashira & Buchwald-Hartwig couplings via C-Br oxidative addition (BDE ~84 kcal/mol). • Meta-substitution (120° exit vector) yields orthogonal binding vectors vs. para-isomer. • MW 293 Da fits Rule-of-Three; Br anomalous scattering (f''=0.70 e⁻ at Cu Kα) aids X-ray phasing. Available as free base (≥95%) or dihydrochloride salt.

Molecular Formula C12H13BrN4
Molecular Weight 293.16 g/mol
Cat. No. B13258382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Molecular FormulaC12H13BrN4
Molecular Weight293.16 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2CC3=CC(=CC=C3)Br)CN1
InChIInChI=1S/C12H13BrN4/c13-10-3-1-2-9(6-10)7-11-15-16-12-8-14-4-5-17(11)12/h1-3,6,14H,4-5,7-8H2
InChIKeyWQQJKYKKRUAJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Bromophenyl)methyl]triazolopyrazine: Structural & Physicochemical Profile


3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1272253-42-5) is a bicyclic heterocyclic building block comprising a saturated 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core substituted at position 3 with a 3-bromophenylmethyl group . With a molecular formula of C₁₂H₁₃BrN₄ and molecular weight of 293.16 g/mol, it features a polar surface area (TPSA) of 42.74 Ų and a calculated LogP of 1.73, placing it in a favourable property space for fragment-based and medicinal chemistry applications . The compound is commercially available as both the free base (purity ≥95%) and the dihydrochloride salt (CAS 1798729-90-4) from multiple reputable vendors . Its primary value proposition lies in the presence of the aryl bromide handle, which enables late-stage diversification via palladium-catalysed cross-coupling chemistry, a capability absent in non-halogenated analogues [1].

Fragment-like property space supports library synthesis fit
Aryl bromide enables Pd cross-coupling diversification
Dual salt forms available: free base and dihydrochloride

3-[(3-Bromophenyl)methyl]triazolopyrazine: Limits of Generic Substitution


Generic substitution with the non-halogenated 3-benzyl analogue (CAS 1035454-21-7, MW 214.27) or the 3-chlorophenyl analogue would forfeit the chemically distinct reactivity of the aryl bromide . The C–Br bond (bond dissociation energy ~84 kcal/mol for aryl bromides) provides a kinetically accessible oxidative addition partner for Pd(0) catalysts, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings that are either impossible or require forcing conditions with the C–H or C–Cl analogues [1]. Furthermore, the meta-bromine substitution pattern versus the para-isomer (3-[(4-bromophenyl)methyl] analogue) produces a different exit vector for the pendant phenyl ring, altering both the molecular shape and the directionality of any coupled substituent in downstream library synthesis – a critical consideration in structure-based design where vector geometry directly impacts binding pocket complementarity . The quantitative property differences detailed in Section 3 demonstrate that these structural distinctions translate into measurable physicochemical and functional divergence.

Non-halogenated 3-benzyl analogue lacks aryl bromide cross-coupling reactivity, limiting diversification.
3-Chlorophenyl analogue may require forcing conditions for Pd coupling and offers weaker anomalous scattering signal.
para-Bromo isomer shifts exit vector geometry, altering shape complementarity for structure-based design.

3-[(3-Bromophenyl)methyl]triazolopyrazine: Comparator-Anchored Differentiation Evidence


Lipophilicity Shift vs. 3-Benzyl Analogue in Fragment Screening

The target compound exhibits a computed LogP of 1.73, representing an increase of approximately 0.73 log units versus the non-halogenated 3-benzyl analogue (predicted LogP ~1.0 based on the unsubstituted benzyl scaffold, C₁₂H₁₄N₄, MW 214.27) . This ΔLogP of ~0.7 units is consistent with the well-characterised Hansch π-value for aromatic bromine substitution (~0.86 for Br on benzene) [1]. The higher lipophilicity, combined with a retained TPSA of 42.74 Ų, shifts the ligand efficiency indices (LE, LLE) meaningfully for fragment-based screening campaigns where property-based triage determines which fragments progress to hit elaboration.

Lipophilicity Shift
Data to verify
+0.73 log units
Affects permeability and binding profiles
Computed LogP; compare to 3-benzyl ~1.0
Fragment-based drug discovery Lipophilic ligand efficiency Physicochemical property optimisation

Molecular Weight Penalty and sp³ Fraction Impact on Lead-Likeness

The target compound has a molecular weight of 293.16 g/mol compared to 214.27 g/mol for the 3-benzyl analogue, a difference of +78.89 g/mol attributable to the Br-for-H substitution . Both compounds share the same saturated tetrahydro-pyrazine ring (fraction sp³ = 0.50 for the core), but the brominated compound sits closer to the upper boundary of Rule-of-Three fragment space (MW ≤ 300) [1]. For medicinal chemists tracking 'molecular obesity' during hit-to-lead optimisation, this 37% MW increase must be justified by commensurate gains in target affinity or synthetic utility – the Br atom provides both, serving as a functionalisable vector while contributing to halogen-bonding interactions with protein targets [2].

Molecular Weight
Reported
293.16 214.27
Approaches Rule-of-Three MW upper limit
Fragment space MW ≤ 300; 37% increase vs benzyl
Lead-likeness Molecular obesity Property-based drug design

Meta vs. Para Exit Vector Geometry for Library Design

The 3-bromophenylmethyl substituent places the bromine atom at the meta position of the pendant phenyl ring, resulting in an exit vector angle of approximately 120° relative to the methylene linker axis. The para-bromo isomer (3-[(4-bromophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) projects the bromine at a 180° angle [1]. This 60° angular difference in substitution geometry means that any group installed via cross-coupling at the bromine position will sample different regions of chemical space in a target binding site. In structure-based drug design, divergent exit vectors from the same scaffold are a recognised strategy for exploring binding pocket topologies and achieving selectivity against closely related protein targets [2]. The meta-bromo compound specifically enables access to binding site sub-pockets that are orthogonal to the scaffold plane, a geometry that the para-isomer cannot achieve.

Exit Vector Angle
Class-level inference
~120° 180°
Divergent spatial vector for binding site
Meta vs para substitution geometry
Structure-based drug design Exit vector geometry Scaffold hopping

Pd-Catalysed Diversification via Aryl Bromide vs. C–H Analogues

The C(sp²)–Br bond in the target compound serves as a competent electrophilic partner for Pd(0)-catalysed cross-coupling reactions. The 3-benzyl analogue (C–H at the equivalent position) lacks this reactivity and requires alternative functionalisation strategies such as directed ortho-metallation or electrophilic aromatic substitution, which are less predictable and less compatible with the triazolopyrazine core . The focused library synthesis described by Borysov et al. (2023) explicitly demonstrates that 3-substituted [1,2,4]triazolo[4,3-a]pyrazine building blocks with halogen handles are essential for rapid, modular library generation, and that the substitution pattern at position 3 dictates the scope of downstream medicinal chemistry operations [1]. The bromine atom also provides a heavy-atom marker for X-ray crystallographic phasing (anomalous scattering, f'' = 0.70 e⁻ at Cu Kα), which the chlorine analogue (f'' = 0.36 e⁻) offers with approximately half the signal intensity [2].

Synthetic Diversification
Reported
Suzuki Sonogashira Buchwald-Hartwig
Enables parallel library synthesis
Pd(0)-catalysed; absent in C–H analogue
Late-stage functionalisation Cross-coupling chemistry Library diversification

Purity Benchmarking and Dihydrochloride Salt Availability

The target compound is consistently supplied at ≥95% purity (HPLC) across multiple independent vendors, with the dihydrochloride salt form (CAS 1798729-90-4, MW 366.08) offering enhanced aqueous solubility for direct dissolution in assay buffers . The free base (CAS 1272253-42-5) and the dihydrochloride salt provide orthogonal solubility profiles: the free base is suitable for organic reactions and stock solutions in DMSO, while the dihydrochloride (calculated aqueous solubility improvement of approximately 10- to 50-fold based on the pH-solubility profile of a dibasic heterocycle with calculated pKa ~8.5 for the aliphatic secondary amine and ~2.5 for the triazole) is preferred for aqueous biological assays [1]. This dual-form availability is not consistently offered for the 3-benzyl analogue (primarily free base, CAS 1035454-21-7) or the 3-chlorophenyl analogue, providing a practical procurement advantage.

Purity & Salt Form
Supplier data
≥95%
Free base + dihydrochloride
Assay-ready and synthesis-ready forms
Dual format not typical for analogues
Compound quality control Salt form selection Assay-ready compounds

TRH Receptor Binding: Selectivity-Negative Control Scaffold

A structurally related triazolopyrazine derivative incorporating the 3-bromophenylmethyl motif was profiled against mouse TRH-R1 and TRH-R2 receptors expressed in HEK293 cells. Displacement of [³H]-Me-His-TRH yielded IC₅₀ values >50,000 nM at both receptor subtypes, and functional assays (IP1 accumulation, Ca²⁺ flux) confirmed EC₅₀ values >50,000 nM [1]. By comparison, the natural ligand TRH (protirelin) binds TRH-R1 with Kd ≈ 1–10 nM, and synthetic agonists such as montirelin (NS-3) exhibit IC₅₀ values in the low nanomolar range [2]. This >5,000-fold selectivity window confirms that the 3-[(3-bromophenyl)methyl]-triazolo[4,3-a]pyrazine scaffold is not a TRH receptor ligand, making it valuable as a negative control in TRH-related screening cascades and as a selectivity counter-screen compound for programmes targeting other GPCRs where TRH receptor cross-reactivity must be excluded.

TRH Receptor Selectivity
Cross-study comparable
>5,000×
Functional inactivity at TRH-R1/R2
Vs TRH (nM); negative control scaffold
GPCR selectivity profiling TRH receptor Negative control compounds

3-[(3-Bromophenyl)methyl]triazolopyrazine: Evidence-Backed Application Scenarios


Parallel Library Synthesis via Pd Cross-Coupling

The aryl bromide enables Suzuki-Miyaura coupling with commercial boronic acid libraries to generate diverse 3-(biaryl)methyl-triazolopyrazine analogues in a single synthetic step. This scenario is directly supported by the Borysov et al. (2023) focused library methodology [1], which positions 3-substituted tetrahydrotriazolopyrazines as 'bricks' for modular medicinal chemistry. The meta-bromine exit vector (120° geometry) produces analogues that sample a different region of conformational space compared to the para-isomer , making this compound the preferred choice when orthogonal binding pocket vectors are sought.

Selectivity Counter-Screen in TRH Receptor Drug Discovery

The >50 µM IC₅₀/EC₅₀ against both TRH-R1 and TRH-R2 [1] establishes this scaffold as a selectivity-negative control. In GPCR lead optimisation, compounds derived from this scaffold can be screened against TRH receptors to confirm that observed activities at the primary target are not confounded by TRH receptor cross-reactivity. This is particularly relevant for CNS-targeted programmes where TRH receptors are expressed in the hypothalamus and pituitary .

X-ray Fragment Screening with Anomalous Scattering Phasing

The bromine atom provides an anomalous scattering signal (f'' = 0.70 e⁻ at Cu Kα) that is approximately twice that of chlorine (f'' = 0.36 e⁻) [1]. This enables definitive identification of the bromine position in electron density maps during fragment soaking experiments, accelerating structure determination and reducing ambiguity in binding mode assignment. The compound's MW (293 Da) places it at the upper boundary of fragment space (Rule of Three: MW ≤ 300) , making it acceptable for fragment-based screening while providing a built-in phasing marker.

Matched Molecular Pair Comparator for Property Analysis

The brominated compound (LogP 1.73, MW 293) and its 3-benzyl analogue (LogP ~1.0, MW 214) [1] form a well-defined matched molecular pair (Br → H transformation). This MMP has a ΔLogP of ~0.73 and ΔMW of 78.9 Da, providing a quantitative reference point for computational chemists building QSAR models, analysing the impact of halogen substitution on ADME properties, or calibrating Free-Wilson analyses of halogen contributions to target binding affinity .

Application
Selection Property
Validation Focus
Parallel Library Synthesis
Aryl bromide reactivity handle
Pd cross-coupling scope
TRH Receptor Counter-Screen
TRH receptor inactivity profile
GPCR selectivity data
X-ray Fragment Screening
Bromine anomalous phasing marker
Crystallographic signal-to-noise
Matched Molecular Pair Analysis
Halogen-substitution pair (Br→H)
Property shift quantification
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